N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-7-13-9(16-14-7)6-12-10(15)8-2-4-11-5-3-8;;/h8,11H,2-6H2,1H3,(H,12,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPOIKVKBWGKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride (CAS: 1820717-19-8) is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C10H18Cl2N4O2
- Molecular Weight : 297.19 g/mol
- IUPAC Name : N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide dihydrochloride
- Purity : ≥ 95% .
Research indicates that compounds containing piperidine and oxadiazole moieties often exhibit diverse biological activities, including antibacterial and antifungal properties. The biological activity is generally attributed to their ability to interact with various biological targets, influencing cellular processes such as protein synthesis and cell membrane integrity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of piperidine derivatives similar to this compound. These derivatives have shown promising results against a range of bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Escherichia coli | 2.33 to 156.47 µM |
| Candida albicans | 16.69 to 78.23 µM |
| Fusarium oxysporum | 56.74 to 222.31 µM |
These findings suggest that the compound may possess significant antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .
Case Studies and Research Findings
-
Antibacterial Studies :
In vitro studies have demonstrated that piperidine derivatives exhibit varying degrees of antibacterial activity influenced by structural modifications. For instance, the introduction of electron-donating or electron-withdrawing groups on the piperidine ring can enhance antimicrobial efficacy . -
Antifungal Activity :
A study highlighted the effectiveness of certain piperidine derivatives against Candida species, showing that modifications in their chemical structure can lead to improved antifungal potency . -
Mechanistic Insights :
Research has indicated that these compounds may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis, leading to cell death .
Scientific Research Applications
Basic Information
- IUPAC Name : N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride
- Molecular Formula : C10H18Cl2N4O2
- Molecular Weight : 297.18 g/mol
- CAS Number : 1820717-19-8
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit antimicrobial activity. The incorporation of the oxadiazole ring into piperidine structures has shown promise against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Studies have demonstrated that compounds featuring oxadiazole derivatives can inhibit cancer cell proliferation. For instance, the compound's ability to interfere with cellular signaling pathways involved in tumor growth presents opportunities for anticancer drug development .
Neuroprotective Effects
The piperidine structure is known for its neuroprotective properties. Preliminary studies suggest that N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Medicinal Chemistry
The compound serves as a scaffold for synthesizing new drugs targeting specific diseases. Its unique structure allows researchers to modify it further to enhance efficacy and reduce side effects.
Drug Development
Due to its varied biological activities, this compound is under investigation for its potential as a lead compound in drug discovery programs aimed at treating infections and cancers. Researchers are exploring its interactions at the molecular level to optimize its pharmacological profile .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives, including N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. Results showed significant inhibition of Gram-positive bacteria, highlighting the compound's potential as a new antibiotic candidate.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. Further studies are required to elucidate the underlying mechanisms of action.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride
- CAS Number : 1820717-19-8
- Molecular Formula : C₁₀H₁₈Cl₂N₄O₂
- Molecular Weight : 297.18 g/mol
Structural Features :
- The molecule comprises a piperidine-4-carboxamide core linked via a methylene bridge to a 3-methyl-1,2,4-oxadiazole heterocycle. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Structural Analogues and Their Key Features
The following table highlights structural analogs and their distinguishing characteristics:
Key Comparative Insights
Substituent Effects on Bioactivity
- The 3-methyl-1,2,4-oxadiazole group is a common motif in the listed analogs, contributing to hydrogen bonding and metabolic stability .
- Dihydrochloride vs. Hydrochloride Salts: The dihydrochloride form of the query compound offers superior solubility compared to monohydrochloride analogs (e.g., ), which may explain its selection for early-stage pharmacokinetic studies .
Physicochemical and Pharmacokinetic Profiles
| Parameter | Query Compound | Navacaprant | Example 420 | 4-[3-(4-Methylphenyl)-oxadiazole]piperidine |
|---|---|---|---|---|
| Molecular Weight | 297.18 | 465.56 | 401.2 | 279.76 |
| LogP (Predicted) | ~1.2 | ~3.5 | ~2.8 | ~2.5 |
| Solubility (Water) | High (salt form) | Moderate | Moderate | Low |
| Hydrogen Bond Acceptors | 6 | 7 | 8 | 4 |
Q & A
Q. How can researchers optimize the synthesis yield of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride?
Methodological Answer: Optimization requires systematic variation of reaction parameters:
- Step 1: Use a multi-step synthesis approach (e.g., condensation of piperidine-4-carboxamide with 3-methyl-1,2,4-oxadiazole derivatives) and monitor intermediates via HPLC or LC-MS to ensure purity .
- Step 2: Adjust reaction temperature (e.g., 60–80°C for cyclization steps) and solvent polarity (e.g., DMF or THF) to enhance oxadiazole ring formation .
- Step 3: Introduce acid scavengers (e.g., triethylamine) during dihydrochloride salt formation to minimize side reactions .
- Step 4: Validate yield improvements using quantitative NMR or gravimetric analysis.
Q. What solvents and storage conditions are optimal for handling this compound?
Methodological Answer:
- Solvents: Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as they minimize hydrolysis of the oxadiazole ring .
- Storage: Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent degradation. Avoid proximity to strong oxidizers (e.g., peroxides) due to reactivity risks .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Validate with ≥95% purity thresholds .
- Structural Confirmation:
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?
Methodological Answer:
- Step 1: Standardize assay protocols (e.g., pH, temperature, cell lines) to isolate variables. For example, enzyme inhibition assays should use consistent substrate concentrations and incubation times .
- Step 2: Apply computational docking (e.g., AutoDock Vina) to model interactions between the compound and target proteins under varying conditions .
- Step 3: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate assays for enzymatic activity) .
Q. How can derivatives of this compound be designed to improve pharmacokinetic properties?
Methodological Answer:
- Strategy 1: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperidine ring to enhance aqueous solubility while monitoring logP via computational tools like MarvinSketch .
- Strategy 2: Replace the 3-methyl group on the oxadiazole ring with electron-withdrawing substituents (e.g., -CF3) to improve metabolic stability, validated via liver microsome assays .
- Strategy 3: Use prodrug approaches (e.g., esterification of the carboxamide) to enhance bioavailability, followed by in vitro hydrolysis studies .
Q. What computational approaches predict the reactivity of the 1,2,4-oxadiazole ring in this compound?
Methodological Answer:
- Approach 1: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring stability under acidic/basic conditions and identify vulnerable electrophilic sites .
- Approach 2: Use molecular dynamics simulations to assess solvation effects on ring hydrolysis kinetics in aqueous environments .
- Approach 3: Apply cheminformatics tools (e.g., RDKit) to compare the oxadiazole’s reactivity with similar heterocycles in PubChem datasets .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency?
Methodological Answer:
- Root Cause Analysis:
- Resolution: Replicate assays with orthogonal detection methods (e.g., calorimetry for binding enthalpy vs. fluorescence for activity) and apply statistical meta-analysis to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
